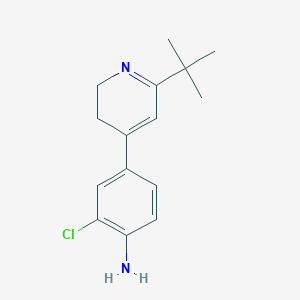
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline is an organic compound that features a tert-butyl group, a dihydropyridine ring, and a chloroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl halides, followed by chlorination and subsequent amination to introduce the aniline group . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, which can be adapted for the synthesis of this compound .
化学反応の分析
Types of Reactions
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline has several scientific research applications:
作用機序
The mechanism of action of 4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and dihydropyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
4-tert-Butylphenol: A simpler compound with a single tert-butyl group, used in the synthesis of other organic molecules.
2,4,6-Di-tert-butylphenol: Another antioxidant compound with two tert-butyl groups, commonly used in industrial applications.
Uniqueness
4-(6-(tert-Butyl)-2,3-dihydropyridin-4-yl)-2-chloroaniline stands out due to its combination of a dihydropyridine ring and a chloroaniline moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C15H19ClN2 |
|---|---|
分子量 |
262.78 g/mol |
IUPAC名 |
4-(6-tert-butyl-2,3-dihydropyridin-4-yl)-2-chloroaniline |
InChI |
InChI=1S/C15H19ClN2/c1-15(2,3)14-9-11(6-7-18-14)10-4-5-13(17)12(16)8-10/h4-5,8-9H,6-7,17H2,1-3H3 |
InChIキー |
SLFLLJGYPOZIRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NCCC(=C1)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


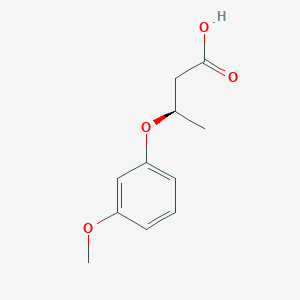

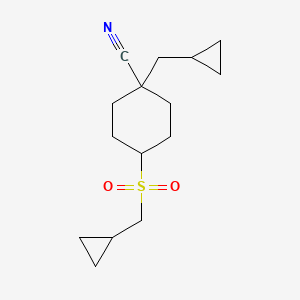
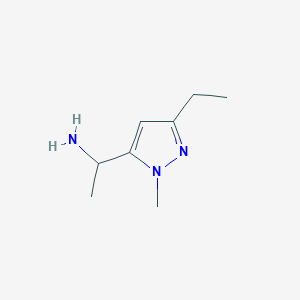
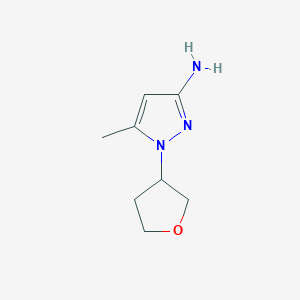
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)
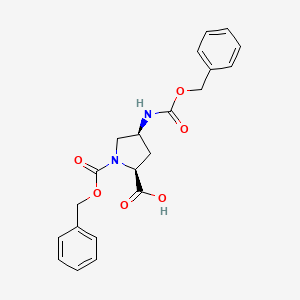

![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
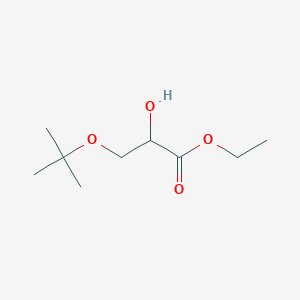

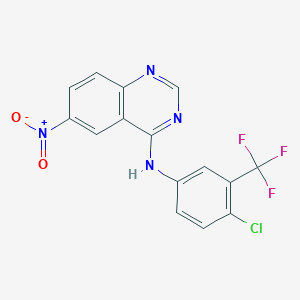
![1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone](/img/structure/B13090871.png)
